molecular formula C14H12O3S B1625517 2-(5-Benzoyl-3-thienyl)propanoic acid CAS No. 78239-47-1

2-(5-Benzoyl-3-thienyl)propanoic acid

Cat. No.: B1625517
CAS No.: 78239-47-1
M. Wt: 260.31 g/mol
InChI Key: BUBACEWLLQCUAX-UHFFFAOYSA-N
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Description

2-(5-Benzoyl-3-thienyl)propanoic acid is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzoyl group attached to the thiophene ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzoyl-3-thienyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated, nitrated, and alkylated thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Benzoyl-2-thienyl)propanoic acid
  • 2-(5-Benzoyl-4-thienyl)propanoic acid
  • 2-(5-Benzoyl-3-furyl)propanoic acid

Uniqueness

2-(5-Benzoyl-3-thienyl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(5-benzoylthiophen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-12(18-8-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBACEWLLQCUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78239-47-1
Record name (2RS)-2-(5-Benzoylthiophen-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078239471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2RS)-2-(5-BENZOYLTHIOPHEN-3-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0RL8X6B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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